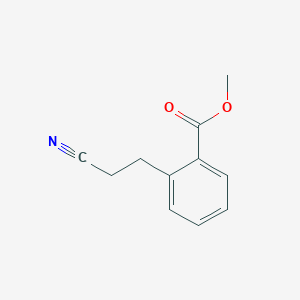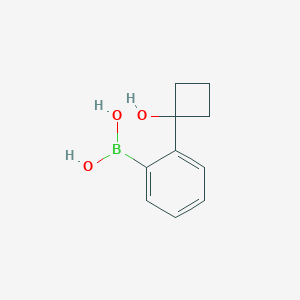
(2-(1-Hydroxycyclobutyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Hydroxycyclobutyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique structural properties and reactivity This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxycyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Hydroxycyclobutyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of a cyclobutene derivative with a borane reagent, followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (2-(1-Hydroxycyclobutyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2-(1-Hydroxycyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxycyclobutyl group, making it less sterically hindered and more reactive in certain contexts.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxycyclobutyl group, leading to different reactivity and applications.
3-Fluorophenylboronic acid: The presence of a fluorine atom alters its electronic properties and reactivity compared to (2-(1-Hydroxycyclobutyl)phenyl)boronic acid.
Uniqueness: The unique combination of the hydroxycyclobutyl and boronic acid groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Its ability to form stable yet reversible covalent bonds with diols sets it apart from other boronic acids .
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
[2-(1-hydroxycyclobutyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c12-10(6-3-7-10)8-4-1-2-5-9(8)11(13)14/h1-2,4-5,12-14H,3,6-7H2 |
InChI Key |
AZYYFKDHFULQFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2(CCC2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



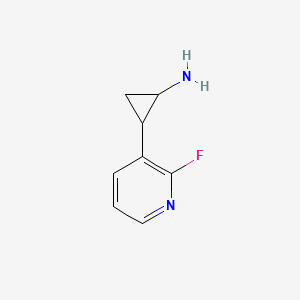
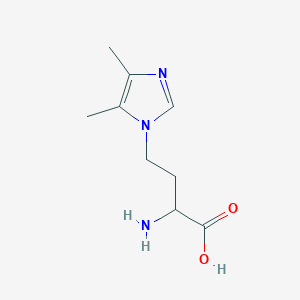
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
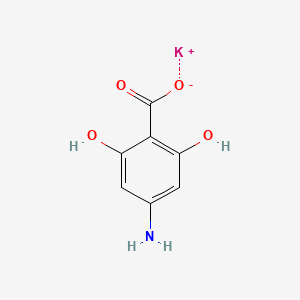
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
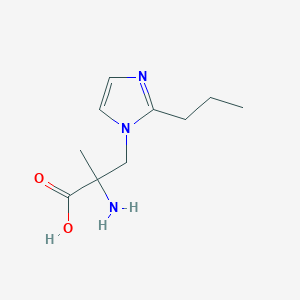


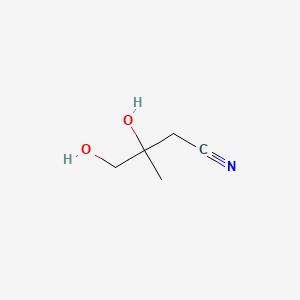

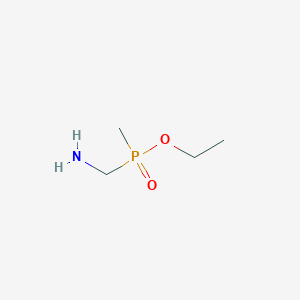
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
